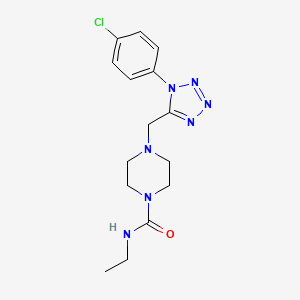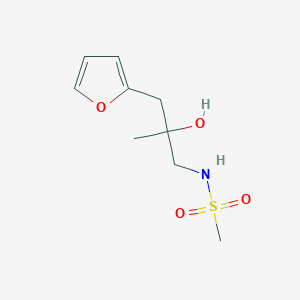
N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole derivatives are compounds of significant interest due to their wide range of pharmaceutical and biological applications. These compounds have been studied extensively for their potential as therapeutic agents, particularly in the context of enzyme inhibition, anticonvulsant activity, and antitumor properties . The specific compound , N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine, is a derivative of the benzothiazole family, which suggests it may possess similar biological activities.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves condensation reactions or coupling reactions such as the Suzuki cross-coupling. For instance, 2-amino-6-arylbenzothiazoles have been synthesized using Suzuki cross-coupling reactions with aryl boronic acids or esters, yielding products with moderate to excellent yields . Similarly, N-substituted benzothiazol-2-yl amides have been synthesized through EDC coupling reactions . These methods highlight the versatility and efficiency of synthesizing benzothiazole derivatives, which could be applicable to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring, which can be further modified with various substituents. The crystal structure of related compounds has been determined, revealing planar benzothiazole rings and various conformations of attached rings or groups . These structural analyses are crucial for understanding the interaction of these molecules with biological targets.
Chemical Reactions Analysis
Benzothiazole derivatives participate in a variety of chemical reactions, including hydrogen bonding and intermolecular interactions, which are essential for their biological activities. For example, the formation of hydrogen bonds and one-dimensional chains has been observed in the crystal structures of some benzothiazole compounds . These interactions are likely to influence the biological efficacy of these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Techniques like infrared spectroscopy, thermogravimetric analysis, and NMR spectroscopy have been used to characterize these properties . Understanding these properties is important for the development of benzothiazole-based drugs, as they affect the compound's pharmacokinetics and pharmacodynamics.
Applications De Recherche Scientifique
Chemistry and Properties
Benzothiazole derivatives, including N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine, have been studied for their chemical properties and applications in synthesis. The literature emphasizes the variability in the chemistry of benzothiazoles, highlighting their preparation procedures, properties, and the formation of complex compounds. These compounds exhibit a range of spectroscopic properties, structures, magnetic properties, and have been explored for their biological and electrochemical activity. This foundational knowledge opens avenues for further investigation into unknown analogues and their potential applications (Boča, Jameson, & Linert, 2011).
Biological and Pharmacological Applications
Benzothiazole derivatives are known for their broad spectrum of biological activities. Studies have documented their antimicrobial, analgesic, anti-inflammatory, antidiabetic, and notably, antitumor activities. The structural simplicity of 2-arylbenzothiazoles, for example, makes them potential antitumor agents. Some benzothiazole-containing compounds are currently in clinical use for treating various diseases, underlining the significance of this scaffold in drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Recent research has focused on the development of new drugs and materials using benzothiazole derivatives, owing to their industrial demand and biological activity. Novel synthesis methods, including green chemistry principles, highlight the potential of these compounds for creating pharmacologically active heterocycles and new materials (Zhilitskaya, Shainyan, & О. Yarosh, 2021).
Structural Activity Relationship (SAR)
The exploration of the structural activity relationship (SAR) of benzothiazole derivatives illuminates their importance in medicinal chemistry. These compounds exhibit various pharmacological activities, such as antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, anthelmintic, and anti-cancer, based on structural modifications, particularly at the C-2 and C-6 positions. This versatility makes the benzothiazole scaffold a key focus for developing new therapeutic agents (Bhat & Belagali, 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-19-13-8-9-14-15(10-13)20-16(18-14)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWKHFGRLSGXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2526567.png)


![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2526576.png)

![(E)-N-[Cyano(oxolan-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2526579.png)

![5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2526581.png)
![N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2526582.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2526586.png)